molecular formula C8H8BrI B1287019 2-Bromo-5-iodo-1,3-dimethylbenzene CAS No. 689260-53-5

2-Bromo-5-iodo-1,3-dimethylbenzene

Cat. No. B1287019
CAS RN: 689260-53-5
M. Wt: 310.96 g/mol
InChI Key: QFHHDLIXCIGLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents is reported, which involves good yields and spectroscopic characterization . Similarly, the synthesis of diorganotin bromides is described, highlighting the solubility behavior of these compounds in various solvents . The domino process catalyzed by CuI to produce benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of the synthesis of halogenated compounds . These studies suggest that the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene would likely involve halogenation reactions and possibly catalytic processes to introduce the bromo and iodo substituents at specific positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine-like derivatives provide insights into the intermolecular interactions and energy frameworks of these molecules . The crystal structure of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene and its iodo derivative also reveals supramolecular features and interactions . These analyses are crucial for understanding the molecular geometry and potential reactivity of 2-Bromo-5-iodo-1,3-dimethylbenzene.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be inferred from the chemical reactions they undergo. The domino process leading to benzofurans involves intermolecular C-C bond formation and intramolecular C-O bond formation . The synthesis of dimethyl-4-bromoiodobenzenes through diazotization and Sandmeyer reaction indicates the potential for halogenated aromatics to participate in substitution reactions . These reactions are relevant to understanding the chemical behavior of 2-Bromo-5-iodo-1,3-dimethylbenzene in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and substituents. The solubility behavior of triorganotin bromides in polar and apolar solvents is an example of how physical properties can vary . The crystal packing and stabilization energies of antipyrine derivatives, as revealed by Hirshfeld surface analysis and DFT calculations, provide insights into the chemical properties and stability of these molecules . These properties are important for predicting the behavior of 2-Bromo-5-iodo-1,3-dimethylbenzene in different environments and its potential applications.

Scientific Research Applications

Thermochemistry and Experimental Measurements

2-Bromo-5-iodo-1,3-dimethylbenzene, as part of the family of halogen-substituted methylbenzenes, has been studied for its thermochemical properties. Research by Verevkin et al. (2015) on similar compounds focused on experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Such studies are crucial for understanding the physical and chemical behavior of these compounds, which can be useful in various applications, such as material science and chemical engineering (Verevkin et al., 2015).

Halogenation Techniques

The process of ring halogenation of polyalkylbenzenes, to which 2-Bromo-5-iodo-1,3-dimethylbenzene belongs, has been explored by Bovonsombat and Mcnelis (1993). Their study demonstrated the use of N-Halosuccinimide and acidic catalysts in the halogenation process. Such techniques are significant in synthetic chemistry, especially in the production of mixed halogenated compounds, which are valuable in various industrial and research applications (Bovonsombat & Mcnelis, 1993).

Synthesis and Characterization

Yu (2008) focused on the synthesis of dimethyl-4-bromoiodobenzenes, a category that includes 2-Bromo-5-iodo-1,3-dimethylbenzene. The study highlighted methods for obtaining these compounds and their characterization through various techniques like melting point, IR, and NMR. This research contributes to the field of organic chemistry by providing insights into efficient synthesis methods and characterization techniques for such compounds (Yu, 2008).

Photochemical Reactions

The study of photochemical reactions of acyl iodides with aryl halides, including compounds like 4-bromo-1,2-dimethylbenzene, was conducted by Voronkov et al. (2013). This research is essential for understanding the behavior of such compounds under UV light, which has implications in photochemistry and the development of new materials or chemical processes (Voronkov et al., 2013).

Reductive Intramolecular Cyclizations

The study by Mubarak and Peters (1992) on the electrogeneration of nickelate catalysts for the reductive intramolecular cyclizations of acetylenic halides, including 6-bromo-1-phenyl-1-hexyne, is related to the field of catalysis and synthetic chemistry. Such research is pivotal for the development of efficient synthetic routes in organic chemistry (Mubarak & Peters, 1992).

Safety and Hazards

2-Bromo-5-iodo-1,3-dimethylbenzene is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

As a brominated and iodinated derivative of dimethylbenzene, it is likely to interact with various organic compounds in chemical reactions, serving as a reagent or intermediate .

Mode of Action

It can be inferred from its structure that it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile (in this case, the bromine or iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions .

Result of Action

As a chemical reagent, it is primarily used in organic synthesis rather than for its biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-iodo-1,3-dimethylbenzene. For instance, the compound is recommended to be stored at 2-8°C and protected from light . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.

properties

IUPAC Name

2-bromo-5-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHDLIXCIGLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609596
Record name 2-Bromo-5-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodo-1,3-dimethylbenzene

CAS RN

689260-53-5
Record name 2-Bromo-5-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-iodo-1,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodo-1,3-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-iodo-1,3-dimethylbenzene
Reactant of Route 4
2-Bromo-5-iodo-1,3-dimethylbenzene
Reactant of Route 5
2-Bromo-5-iodo-1,3-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-iodo-1,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.